Ethyl 2,4-dibromo-3-oxobutanoate
Description
Ethyl 2,4-dibromo-3-oxobutanoate is an ethyl ester derivative of butanoic acid featuring bromine substituents at the 2- and 4-positions and a ketone group at the 3-position. Its molecular formula is C₆H₈Br₂O₃, with a molecular weight of 296.94 g/mol. The compound’s structure combines electrophilic bromine atoms with a reactive β-keto ester moiety, making it a versatile intermediate in organic synthesis. Brominated esters like this are often employed in nucleophilic substitution reactions, cyclization processes, and the synthesis of heterocyclic compounds.
Properties
Molecular Formula |
C6H8Br2O3 |
|---|---|
Molecular Weight |
287.93 g/mol |
IUPAC Name |
ethyl 2,4-dibromo-3-oxobutanoate |
InChI |
InChI=1S/C6H8Br2O3/c1-2-11-6(10)5(8)4(9)3-7/h5H,2-3H2,1H3 |
InChI Key |
JUVPCHUCQSEYEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)CBr)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares ethyl 2,4-dibromo-3-oxobutanoate with three structurally related esters, focusing on substituent effects, molecular properties, and applications.
Table 1: Structural and Molecular Comparison
Substituent Effects on Reactivity
- Bromine vs. Ethoxy Groups: The bromine substituents in the target compound enhance electrophilicity, facilitating nucleophilic substitution (e.g., Suzuki coupling or elimination reactions) compared to the electron-donating ethoxy groups in Ethyl 4,4-diethoxy-3-oxobutanoate . The latter’s diethoxy groups stabilize the β-keto ester via resonance, favoring enolate formation .
- Benzoylamino vs. Bromine: The benzoylamino group in Methyl 2-benzoylamino-3-oxobutanoate introduces hydrogen-bonding capability and aromaticity, directing reactivity toward condensation or cyclocoupling (e.g., forming pyridones) . In contrast, bromine atoms prioritize halogenation pathways.
Molecular Weight and Solubility
- The target compound’s higher molecular weight (296.94 g/mol) compared to Ethyl 4,4-diethoxy-3-oxobutanoate (218.25 g/mol) suggests lower solubility in polar solvents due to bromine’s hydrophobic nature .
- Methyl 2-benzoylamino-3-oxobutanoate’s aromatic group may enhance solubility in organic solvents like benzene or toluene, as reflected in its synthesis protocol .
Research Findings and Trends
- Halogenated Esters : Brominated β-keto esters like the target compound are increasingly used in medicinal chemistry for introducing halogen atoms into drug candidates, enhancing bioavailability and binding affinity.
- Ester Flexibility : Ethyl/methyl ester variations (e.g., methyl in vs. ethyl in ) influence volatility and hydrolysis rates, critical for reaction conditions.
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